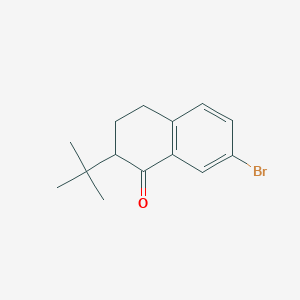
7-Bromo-2-(tert-butyl)-3,4-dihydronaphthalen-1(2H)-one
Cat. No. B8738004
M. Wt: 281.19 g/mol
InChI Key: JMTHKRVZPKXSOW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US08487103B2
Procedure details


step a—A solution of (7-bromo-3,4-dihydronaphthalen-1-yloxy)trimethylsilane (6.85 g, 11.5 mmol, CASRN 309929-09-7) and DCM (23.0 mL) was cooled to −40° C. 2-Chloro-2-methylpropane (1.12 g, 1.32 mL, 12.1 mmol) was added and the solution stirred under nitrogen. A solution of TiCl4 (2.19 g, 1.27 mL, 11.5 mmol) in DCM (6 mL) was added dropwise while maintaining the solution at −40° C. Soon after addition was complete TLC indicated ca. 50% conversion. The reaction was stirred at RT over the weekend then poured onto ice. The mixture was partitioned between EtOAc and H2O and aqueous layer was neutralized with satd. aq. NaHCO3. The mixture was filtered through a plug of celite to a remove chunky white precipitate. The organic layer was separated, washed with brine, dried (MgSO4), filtered and concentrated. The crude product was applied to a hexane equilibrated SiO2 column and eluted with an EtOAc/hexane gradient (0 to 5% EtOAc) to afford 3.26 g (quantitative) of 7-bromo-2-tert-butyl-3,4-dihydro-2H-naphthalen-1-one (109) a yellow solid.
Name
(7-bromo-3,4-dihydronaphthalen-1-yloxy)trimethylsilane
Quantity
6.85 g
Type
reactant
Reaction Step One





Identifiers


|
REACTION_CXSMILES
|
[Br:1][C:2]1[CH:11]=[C:10]2[C:5]([CH2:6][CH2:7][CH:8]=[C:9]2[O:12][Si](C)(C)C)=[CH:4][CH:3]=1.Cl[C:18]([CH3:21])([CH3:20])[CH3:19]>C(Cl)Cl.Cl[Ti](Cl)(Cl)Cl>[Br:1][C:2]1[CH:11]=[C:10]2[C:5]([CH2:6][CH2:7][CH:8]([C:18]([CH3:21])([CH3:20])[CH3:19])[C:9]2=[O:12])=[CH:4][CH:3]=1
|
Inputs


Step One
|
Name
|
(7-bromo-3,4-dihydronaphthalen-1-yloxy)trimethylsilane
|
|
Quantity
|
6.85 g
|
|
Type
|
reactant
|
|
Smiles
|
BrC1=CC=C2CCC=C(C2=C1)O[Si](C)(C)C
|
|
Name
|
|
|
Quantity
|
23 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(Cl)Cl
|
Step Two
|
Name
|
|
|
Quantity
|
1.32 mL
|
|
Type
|
reactant
|
|
Smiles
|
ClC(C)(C)C
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
-40 °C
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
the solution stirred under nitrogen
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


ADDITION
|
Type
|
ADDITION
|
|
Details
|
Soon after addition
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
The reaction was stirred at RT over the weekend
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
then poured onto ice
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The mixture was partitioned between EtOAc and H2O and aqueous layer
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
The mixture was filtered through a plug of celite to a remove chunky white precipitate
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The organic layer was separated
|
WASH
|
Type
|
WASH
|
|
Details
|
washed with brine
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried (MgSO4)
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
filtered
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated
|
WASH
|
Type
|
WASH
|
|
Details
|
eluted with an EtOAc/hexane gradient (0 to 5% EtOAc)
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
BrC1=CC=C2CCC(C(C2=C1)=O)C(C)(C)C
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 3.26 g | |
| YIELD: CALCULATEDPERCENTYIELD | 100.8% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
